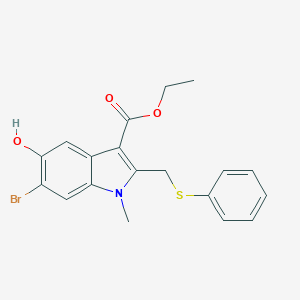

Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate

Vue d'ensemble

Description

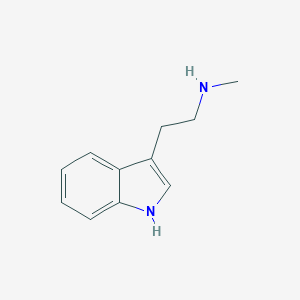

Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate is a compound that belongs to the class of indole derivatives. Indoles are heterocyclic compounds with a wide range of biological activities, and their derivatives are often explored for their potential therapeutic applications. The presence of substituents like bromo, hydroxy, and phenylsulfanyl groups can significantly alter the chemical and biological properties of these molecules .

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. For instance, the regioselective dibromination of methyl indole-3-carboxylate can lead to the formation of dibromoindole derivatives, which can be further modified to obtain specific substitution patterns . Similarly, the synthesis of ethyl 5-hydroxyindole-3-carboxylates involves designing and synthesizing a series of compounds, followed by confirmation of their structures using techniques such as IR, NMR, and MS . Another approach involves the use of 5-acetyl-1,2-dimethylindole-3-carboxylate and bromine, with optimization of synthesis parameters to achieve high yields and purity .

Molecular Structure Analysis

The molecular structure of indole derivatives can be elucidated using various spectroscopic and crystallographic techniques. X-ray diffraction (XRD) is a powerful tool for determining the crystal structures of such compounds, providing insights into their conformations and intermolecular interactions . NMR and MS are also commonly used to confirm the structures of synthesized compounds .

Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions, depending on their functional groups. For example, the presence of a bromo group can facilitate further functionalization through nucleophilic substitution reactions. The hydroxy group can participate in esterification or etherification reactions, while the phenylsulfanyl group can be involved in oxidation or coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives, such as solubility, melting point, and reactivity, are influenced by their substituents. The introduction of electron-withdrawing or electron-donating groups can affect the compound's acidity, basicity, and overall stability. These properties are crucial for the compound's potential application in medicinal chemistry, as they determine its behavior in biological systems and its suitability for drug development .

Applications De Recherche Scientifique

Synthesis Processes

Synthesis Process of Arbidol Mannich Reaction : The compound is used as a raw material in the Mannich reaction of arbidol hydrochloride, yielding over 83% with a purity of more than 99.0% under optimized conditions (Liu Zong-lin, 2013).

Synthesis Technology Research : Another study focuses on using 5-acetyl-1,2-dimethylindole-3-carboxylate and bromine for synthesis, achieving a yield of 84.6% and a purity of more than 98% (Huang Bi-rong, 2013).

Antiviral Activities

Anti-Hepatitis B Virus Activities : A series of ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates showed significant anti-HBV activities, with some compounds exhibiting IC(50) values far more potent than the positive control lamivudine (H. Chai, Yanfang Zhao, Chunshen Zhao, P. Gong, 2006).

Anti-Influenza Virus Activities : Compounds derived from ethyl 6-bromo-5-hydroxy-1 H-indole-3-carboxylate were found to exhibit definite antiviral activity against influenza A3 in MDCK cells and respiratory syncytial virus in HeLa cells (Gong Ping, 2004).

Structural Analysis

- Crystal Structure Studies : The crystal structure of ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2, 6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate was determined, providing insights into the molecular and crystal structures of such compounds (Da-Yun Luo, Lan Ma, Zhixu Zhou, Zhu-yan Huang, 2019).

Broad-Spectrum Antiviral Properties

- Arbidol : This compound has been identified as a key component in Arbidol, a broad-spectrum antiviral that blocks viral fusion and has activity against various viruses, including influenza A and B, and HCV (Y. S. Boriskin, I. Leneva, E. Pécheur, S. Polyak, 2008).

Propriétés

IUPAC Name |

ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrNO3S/c1-3-24-19(23)18-13-9-17(22)14(20)10-15(13)21(2)16(18)11-25-12-7-5-4-6-8-12/h4-10,22H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAFNNZWQTJQQAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CSC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20157186 | |

| Record name | SI 5 (pharmaceutical) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate | |

CAS RN |

131707-24-9 | |

| Record name | Ethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131707-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SI 5 (pharmaceutical) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131707249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SI 5 (pharmaceutical) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

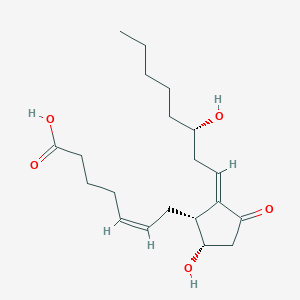

![(R)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde](/img/structure/B152133.png)

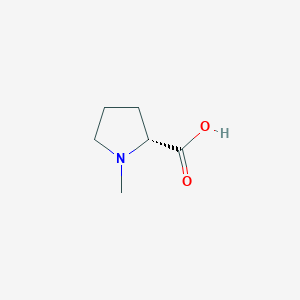

![2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B152139.png)

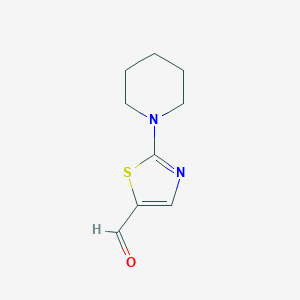

![(Z)-7-[(1R,2R,5S)-5-hydroxy-3-methylidene-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B152146.png)